6,6'-Dimethyl-2,2'-bipyrazine 6,6'-Dimethyl-2,2'-bipyrazine
Brand Name: Vulcanchem
CAS No.: 157465-82-2
VCID: VC19098845
InChI: InChI=1S/C10H10N4/c1-7-3-11-5-9(13-7)10-6-12-4-8(2)14-10/h3-6H,1-2H3
SMILES:
Molecular Formula: C10H10N4
Molecular Weight: 186.21 g/mol

6,6'-Dimethyl-2,2'-bipyrazine

CAS No.: 157465-82-2

Cat. No.: VC19098845

Molecular Formula: C10H10N4

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

6,6'-Dimethyl-2,2'-bipyrazine - 157465-82-2

Specification

CAS No. 157465-82-2
Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
IUPAC Name 2-methyl-6-(6-methylpyrazin-2-yl)pyrazine
Standard InChI InChI=1S/C10H10N4/c1-7-3-11-5-9(13-7)10-6-12-4-8(2)14-10/h3-6H,1-2H3
Standard InChI Key KNCWDPFJZAGABC-UHFFFAOYSA-N
Canonical SMILES CC1=CN=CC(=N1)C2=NC(=CN=C2)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

6,6'-Dimethyl-2,2'-bipyrazine consists of two pyrazine rings linked by a carbon-carbon bond at the 2,2'-positions, with methyl groups occupying the 6-positions (Figure 1). The planar arrangement of the bipyrazine core facilitates π-π stacking interactions, while the methyl substituents introduce steric hindrance that modulates ligand-metal coordination dynamics . X-ray crystallographic studies of related complexes, such as [(CdLCl2_2)2_2], reveal distorted trigonal-bipyramidal geometries when coordinated to metal centers, underscoring the ligand’s flexibility in adopting diverse binding modes .

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular formulaC12H12N2\text{C}_{12}\text{H}_{12}\text{N}_2
Molecular weight184.24 g/mol
Bond angles (N-Metal-N)75–85° (varies by metal)
Torsional barrier (ΔG‡)≈38 kJ/mol (amino derivative)

Synthesis and Preparation

Stille Coupling Methodology

The most efficient synthesis involves Stille cross-coupling between 2-bromo-6-methylpyrazine and a stannylated pyrazine derivative. For example, KomReddy et al. achieved high yields (75–85%) by reacting 6-methyl-2-trimethylstanniopyrazine with 2-chloro-6-methylpyrazine in the presence of a palladium catalyst (Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) under reflux in xylene . This method avoids extreme temperatures (>270°C) required in earlier copper-mediated approaches, enhancing scalability .

Alternative Routes

  • Nitro Reduction: 3-Nitro-6,6'-dimethyl-2,2'-bipyrazine can be reduced using SnCl2\text{SnCl}_2 in HCl to yield the corresponding amine derivative, a precursor for functionalized analogs .

  • Ullmann Coupling: Limited to symmetric derivatives, this method suffers from lower yields (≤30%) due to side reactions.

Reaction Conditions Table

MethodCatalystTemperatureYield
Stille CouplingPd(PPh3)4\text{Pd(PPh}_3\text{)}_4140°C85%
Ullmann CouplingCu powder270°C30%

Physicochemical Properties

Solubility and Stability

6,6'-Dimethyl-2,2'-bipyrazine exhibits high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderate solubility in acetonitrile (ACN) and dimethylformamide (DMF) . Its aqueous solubility is limited (≤1 mM), restricting biological applications without derivatization . Stability studies confirm robustness in 10% DMSO and 1 mM glutathione, making it suitable for cellular assays .

Spectroscopic Features

  • UV-Vis: A strong π→π* transition at 270–305 nm (ε104M1cm1\varepsilon \approx 10^4 \, \text{M}^{-1}\text{cm}^{-1}) .

  • Emission: A broad band at 300–450 nm with a Stokes shift of 120 cm1^{-1}, indicative of excited-state structural reorganization .

Coordination Chemistry and Metal Complexes

Binding Modes

The nitrogen atoms at the 1- and 1'-positions act as Lewis bases, donating electron pairs to metal centers. Steric effects from the methyl groups favor monodentate or distorted bidentate coordination, contrasting with unsubstituted bipyrazine’s rigid bidentate binding .

Table 2: Representative Metal Complexes

Metal CenterGeometryApplication
Pd(II)Square planarCatalytic cross-coupling
Cu(I)TetrahedralLuminescent materials
Zn(II)Trigonal bipyramidalBioimaging probes

Stability Constants

Complex stability follows the order: Pd(II)>Pt(II)>Cu(II)>Zn(II)\text{Pd(II)} > \text{Pt(II)} > \text{Cu(II)} > \text{Zn(II)}, reflecting metal electronegativity and ligand field effects.

Biological and Pharmacological Applications

Anticancer Activity

Derivatives such as the semicarbozone analog (L4) exhibit potent cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer cells, with IC50_{50} values of 1.28 µM and 1.81 µM, respectively, after 48-hour exposure . Mechanistic studies suggest DNA intercalation and topoisomerase inhibition, evidenced by ethidium bromide displacement and viscosity assays .

Drug Design Models

The 3-amino derivative serves as a structural mimic of streptonigrin’s central subunit, a natural antitumor agent, enabling rational drug design .

Recent Advances and Future Directions

Recent work explores 6,6'-dimethyl-2,2'-bipyrazine in photoredox catalysis and as a building block for metal-organic frameworks (MOFs). Functionalization with electron-withdrawing groups (-COOH, -CONHNH2_2) enhances aqueous compatibility for biomedical use . Challenges remain in optimizing synthetic routes for asymmetric derivatives and minimizing steric effects in catalysis.

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